![molecular formula C6H10O2 B127029 trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone CAS No. 156742-99-3](/img/structure/B127029.png)
trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone, also known as trans-HMCPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
Wirkmechanismus
Trans-HMCPE acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function, mood regulation, and reward pathways.
Biochemische Und Physiologische Effekte
Studies have shown that trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone can improve cognitive function and memory in animal models. It has also been shown to have an antidepressant effect and to reduce the symptoms of Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone in lab experiments is its specificity for the alpha7 nAChR, which allows for targeted research on this receptor. However, one limitation is the need for further research to fully understand its effects on other receptors and potential side effects.
Zukünftige Richtungen
For the research on trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone include exploring its potential as a therapeutic agent for neurological disorders, investigating its effects on other receptors and neurotransmitter systems, and optimizing its pharmacological properties for clinical use.
In conclusion, trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone is a promising compound for scientific research in the field of pharmacology. Its potential applications in the treatment of neurological disorders and its specific targeting of the alpha7 nAChR make it an interesting subject for further study. However, more research is needed to fully understand its biochemical and physiological effects and to optimize its pharmacological properties for clinical use.
Synthesemethoden
Trans-HMCPE can be synthesized through a multistep process involving the reaction of cyclopropanone with formaldehyde followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using column chromatography.
Wissenschaftliche Forschungsanwendungen
Trans-HMCPE has been studied for its potential use in the development of new drugs for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have an effect on the cholinergic system, which is involved in cognitive function, memory, and learning.
Eigenschaften
CAS-Nummer |
156742-99-3 |
|---|---|
Produktname |
trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone |
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
UDEQWTRHJXJBOU-WDSKDSINSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@H]1CO |
SMILES |
CC(=O)C1CC1CO |
Kanonische SMILES |
CC(=O)C1CC1CO |
Synonyme |
Ethanone, 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]-, rel- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



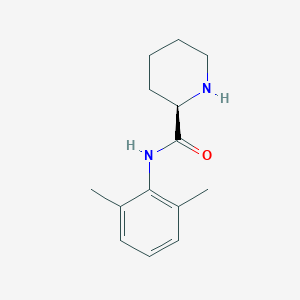
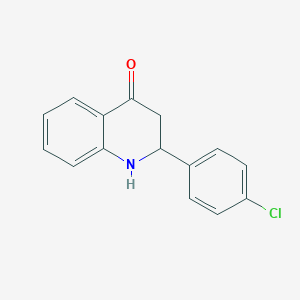
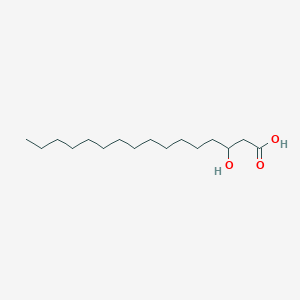
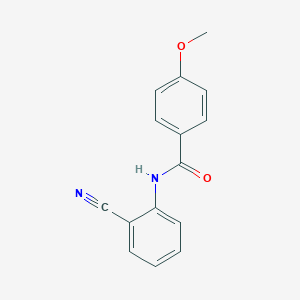
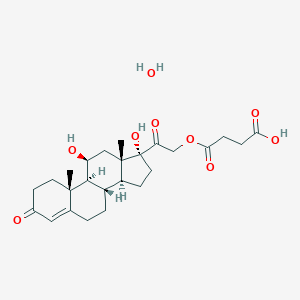
![2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B126961.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B126963.png)
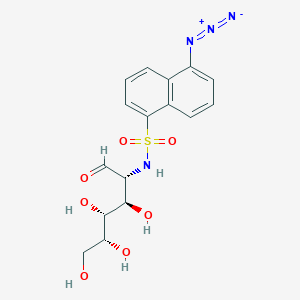
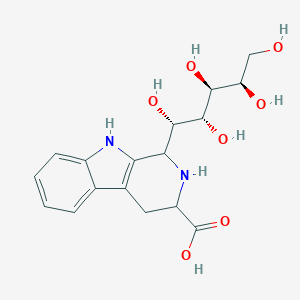
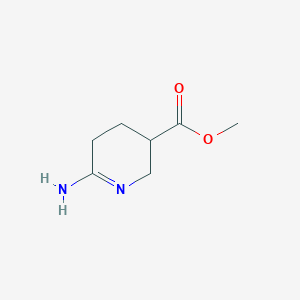
![Thieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B126980.png)
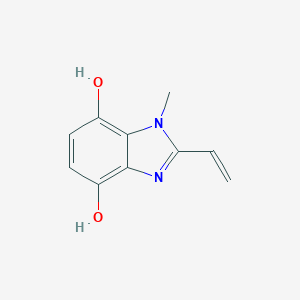
![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)
![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)